(R)-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with chlorine and fluorine atoms, and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole ring is then halogenated using reagents such as chlorine and fluorine to introduce the chloro and fluoro substituents.
Amino Acid Side Chain Introduction: The amino acid side chain is introduced through a Mannich reaction, where the indole derivative reacts with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of indole derivatives in various biological processes, including enzyme inhibition and receptor binding.
Medicine
In medicine, ®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is explored for its therapeutic potential. It is being investigated as a candidate for the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals. It is used in the manufacture of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
- 1-(6-chloro-5-fluoro-1H-indol-3-yl)ethan-1-one
Uniqueness
®-2-Amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of an amino acid side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10ClFN2O2 |
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Molecular Weight |
256.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m1/s1 |
InChI Key |
NLYJYUVOYMOYBT-SECBINFHSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C2C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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